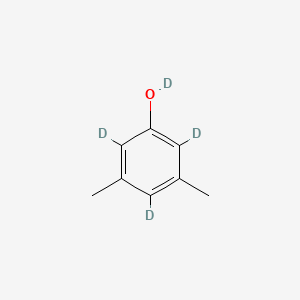

3,5-Dimethylphenol-2,4,6-d3,od

説明

Structure

3D Structure

特性

CAS番号 |

1219803-59-4 |

|---|---|

分子式 |

C8H10O |

分子量 |

126.19 g/mol |

IUPAC名 |

1,3,5-trideuterio-2-deuteriooxy-4,6-dimethylbenzene |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D/hD |

InChIキー |

TUAMRELNJMMDMT-NKWHLQRWSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])O[2H])[2H])C |

正規SMILES |

CC1=CC(=CC(=C1)O)C |

製品の起源 |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Phenols

General Synthetic Pathways for the Incorporation of Deuterium (B1214612) into Aromatic Rings

The introduction of deuterium onto an aromatic ring is a foundational step in the synthesis of labeled compounds like deuterated phenols. These methods often rely on hydrogen isotope exchange (HIE) reactions, where a deuterium source replaces one or more hydrogen atoms on the aromatic nucleus. oup.com

Common strategies fall into several categories:

Acid or Base-Catalyzed Exchange : This approach utilizes a strong acid or base to facilitate the electrophilic or nucleophilic substitution of hydrogen for deuterium. google.com For phenols, acid-catalyzed methods are particularly effective. For instance, polymer-supported acid catalysts like Amberlyst-15 have been successfully used with deuterium oxide (D₂O) at elevated temperatures (e.g., 110°C) to achieve deuteration of phenolic compounds. researchgate.net

Transition Metal-Catalyzed Exchange : A variety of transition metals, including platinum, palladium, rhodium, and iridium, can catalyze H-D exchange on aromatic rings. oup.comnih.gov An effective and widely applicable method involves using a Platinum on carbon (Pt/C) catalyst with D₂O as the deuterium source, often in the presence of H₂ gas. oup.com This heterogeneous catalysis system is advantageous as it can be applied to a wide range of aromatic compounds. For electron-rich aromatics like phenol (B47542), this exchange can proceed efficiently even at room temperature. oup.com

High-Temperature and High-Pressure Methods : Some deuteration procedures require more forcing conditions, such as heating a liquid composition of the aromatic compound, D₂O, and a transition metal catalyst to temperatures of 120°C or greater and pressures of 50 psi or greater. google.com These methods, sometimes enhanced by microwave irradiation or supercritical conditions, can drive the exchange reaction toward higher levels of deuterium incorporation. oup.comgoogle.com

Directed Isotopic Exchange Techniques for Deuteration of Phenolic Hydroxyl Protons and Aromatic Ring Hydrogens

Achieving site-specific deuteration requires control over the regioselectivity of the H-D exchange. In phenolic compounds, two types of protons are available for exchange: the acidic hydroxyl proton and the aromatic ring protons.

Hydroxyl Proton Exchange : The proton on the phenolic hydroxyl group is acidic and undergoes rapid and facile exchange with deuterium from sources like deuterated water (D₂O) or deuterated methanol (B129727) (MeOD). wikipedia.orgnih.gov This exchange often occurs readily without the need for a catalyst, simply by dissolving the phenol in a deuterated solvent. wikipedia.org

Aromatic Ring Hydrogen Exchange : The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. askthenerd.com This inherent directing effect is exploited in H-D exchange. For 3,5-dimethylphenol (B42653), the hydroxyl group activates the C2, C4, and C6 positions, making them susceptible to electrophilic deuteration. Acid-catalyzed exchange using deuterated acids (e.g., D₂SO₄) or heterogeneous catalysts in D₂O preferentially occurs at these activated positions. researchgate.netstackexchange.com This intrinsic reactivity simplifies the synthesis of 3,5-Dimethylphenol-2,4,6-d3,od, as the desired positions are electronically favored for exchange. Specialized catalysts, such as cationic Rh(III) or specific iridium complexes, have also been developed for highly selective ortho-deuteration directed by functional groups like carboxylic acids or amides. nih.govacs.org

Multi-Step Synthesis of Highly Deuterated Phenols, drawing from Unlabeled Analog Preparation Principles

The synthesis of a highly deuterated phenol can be approached either by deuterating the final, unlabeled phenol or by constructing the molecule from smaller, pre-deuterated building blocks. The former strategy is often more straightforward for compounds like this compound.

A common synthetic route to unlabeled 3,5-dimethylphenol starts from raw materials like xylene or isophorone (B1672270). google.comchemicalbook.com One laboratory-scale preparation involves the bromination of 3,5-dimethylcyclohex-2-en-1-one followed by treatment with potassium hydroxide. prepchem.com

Drawing from these principles, a practical synthesis for the labeled analog would involve:

Preparation of 3,5-Dimethylphenol : Synthesize the unlabeled phenol using an established method, such as the aromatization of isophorone or the multi-step conversion of xylene. google.comchemicalbook.com

Directed H-D Exchange : Subject the prepared 3,5-dimethylphenol to a directed isotopic exchange reaction. Given the activating nature of the hydroxyl group and the methyl groups, heating 3,5-dimethylphenol in D₂O with an acid catalyst like Amberlyst-15 or a transition metal catalyst like Pt/C would facilitate the exchange of the hydroxyl proton and the aromatic protons at the activated 2, 4, and 6 positions. oup.comresearchgate.net

An alternative, though often more complex, strategy involves building the aromatic ring from deuterated precursors. For example, a deuterated aniline (B41778) can be converted to the corresponding deuterated phenol via a diazotization reaction, a method noted to be efficient for producing phenol-d5 (B121304) from aniline hydrochloride-d5. stackexchange.com However, for this compound, direct exchange on the final molecule is a more convergent and efficient approach.

Control and Verification of Isotopic Purity and Enrichment in Synthesized Products

Determining the isotopic purity and the precise location of deuterium atoms is a critical final step in the synthesis of labeled compounds. rsc.orgrsc.org The primary analytical techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the structural integrity and determining the position of deuterium labels. rsc.org The degree of deuterium incorporation can be monitored by integrating the signals in ¹H NMR spectra; the disappearance or reduction in the integral of a proton signal indicates its replacement by deuterium. researchgate.net Conversely, ²H NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their location on the molecule.

The combination of these techniques provides a comprehensive evaluation of the synthesized product, ensuring both the correct placement and the high enrichment of the deuterium labels. rsc.org

Interactive Data Table: Techniques for Isotopic Purity Verification

| Analytical Technique | Information Provided | Key Advantages |

|---|---|---|

| ¹H NMR Spectroscopy | Position and degree of deuteration (via signal disappearance). researchgate.net | Routinely available; provides clear structural information. |

| ²H NMR Spectroscopy | Direct confirmation of deuterium positions. oup.com | Unambiguous detection of deuterium labels. |

Advanced Analytical Chemistry Applications of 3,5 Dimethylphenol 2,4,6 D3,od As a Reference Standard

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique recognized as a primary method of analysis for its high accuracy and precision. mdpi.comnih.govnih.gov The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, such as 3,5-Dimethylphenol-2,4,6-d3,OD, to a sample before any processing. nih.gov This labeled compound, often called a stable isotope-labeled internal standard (SIL-IS), serves as a reference against which the naturally occurring, or "light," analyte is measured. researchgate.net

The implementation of IDMS for quantification relies on measuring the ratio of the signal intensity of the target analyte to that of the known amount of the added internal standard using a mass spectrometer. imreblank.ch Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same losses during sample preparation steps like extraction, cleanup, and derivatization. researchgate.net Any loss of the analyte during these procedures will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, enabling highly accurate and precise determination of the analyte's concentration in the original sample. mdpi.comnih.gov This technique is traceable to the International System of Units (SI) and is crucial for developing reference methodologies and certifying reference materials. mdpi.comimreblank.ch

| Key Principle of IDMS | Description | Advantage |

| Analyte Spiking | A known amount of the isotopically labeled internal standard (e.g., this compound) is added to the sample at the earliest stage. | Establishes a reference point for quantification from the beginning of the workflow. |

| Ratio Measurement | The mass spectrometer measures the ratio of the native analyte to the labeled internal standard. | Compensates for analyte loss during sample preparation and analysis, as both are affected proportionally. nih.gov |

| Quantification | The concentration of the native analyte is calculated based on the measured ratio and the known amount of the added standard. | Provides highly accurate and precise results, minimizing errors from sample handling and instrument variability. mdpi.comnih.gov |

Mitigation of Matrix Effects and Correction for Sample Preparation Variability in Complex Analytical Samples

A significant challenge in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." myadlm.org Matrix effects occur when co-eluting compounds from a complex sample matrix, such as plasma, urine, or environmental extracts, interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comchromatographyonline.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. chromatographyonline.com

The use of a deuterated internal standard like this compound is the most recognized technique to correct for these matrix effects. chromatographyonline.comoup.comclearsynth.com The ideal internal standard co-elutes chromatographically with the analyte, meaning they enter the mass spectrometer's ion source at the same time. waters.com By doing so, both the analyte and the standard are subjected to the same degree of ion suppression or enhancement. bris.ac.uk Since quantification is based on the ratio of the analyte to the standard, the detrimental impact of the matrix effect is effectively nullified, leading to more accurate and reliable results. waters.comclearsynth.com

Similarly, variability during sample preparation, such as inconsistent extraction recoveries, is a common source of error. researchgate.net Because the deuterated standard has nearly identical physicochemical properties to the analyte, it mimics the analyte's behavior throughout the extraction and cleanup process. oup.com This ensures that any variability in recovery affects both compounds equally, thus preserving the accuracy of the final quantitative measurement. nih.gov However, it is crucial to ensure that the analyte and its deuterated standard co-elute completely, as even slight differences in retention time can lead to them experiencing different degrees of matrix effects, which would compromise the correction. waters.combris.ac.uk

Rigorous Method Validation Protocols Utilizing Deuterated Internal Standards in Analytical Methodologies

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nist.gov The use of deuterated internal standards is a cornerstone of rigorous validation protocols for quantitative methods, particularly those employing mass spectrometry. clearsynth.commdpi.com These standards are essential for establishing the reliability and robustness of an analytical procedure. clearsynth.com

During method validation, several key parameters are assessed to ensure the method's performance. The inclusion of a deuterated standard like this compound is critical for evaluating:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration.

Accuracy: The closeness of the measured value to the true value. The internal standard helps correct for systematic errors from matrix effects and sample preparation, improving accuracy.

Precision: The degree of agreement among a series of measurements. By correcting for random variations in the analytical process, the internal standard improves the method's repeatability and reproducibility.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

The table below shows example validation parameters from a UHPLC-MS/MS method that utilized deuterated internal standards to achieve high performance.

| Validation Parameter | Analyte 1 (IVER) | Analyte 2 (DORA) | Analyte 3 (MOXI) |

| Linearity (r) | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 |

| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL |

| Limit of Detection (LOD) | 0.02 ng/mL | 0.03 ng/mL | 0.58 ng/mL |

| Data adapted from a study on macrocyclic lactones in bovine plasma, demonstrating typical performance metrics achieved with deuterated internal standards. mdpi.com |

By incorporating deuterated standards, analytical methods can meet the stringent requirements of international validation guidelines, ensuring that the data generated is reliable for its intended application. mdpi.com

Diverse Research Domains Employing this compound as an Internal Standard

In environmental science, this compound serves as an ideal internal standard for the quantification of phenolic pollutants in complex matrices such as water, soil, and sediment. clearsynth.comnih.gov Phenolic compounds, including various dimethylphenol isomers, are common environmental contaminants originating from industrial processes, petroleum products, and the degradation of pesticides. epa.govnih.gov

The quantification of these trace contaminants requires highly sensitive and accurate methods. Using a deuterated analog like this compound in combination with techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS allows for the precise measurement of other phenolic compounds, such as 2,4-dimethylphenol (B51704) or bisphenol A. epa.govnih.gov The standard effectively corrects for matrix interferences common in environmental samples and compensates for analyte losses during extensive cleanup procedures, ensuring reliable data for environmental monitoring and risk assessment. nih.govnih.gov

In forensic toxicology, deuterated standards are indispensable for the accurate quantification of drugs, toxins, and other substances in biological matrices. researchgate.net While direct applications of this compound are specific to the analysis of its non-labeled counterpart or structurally similar phenols, the principles are broadly applied. Phenolic compounds can be of forensic interest as industrial chemicals, metabolites of drugs, or components of chemical warfare agent precursors. The use of a deuterated internal standard ensures the accuracy and reliability of quantitative results, which is critical for legal proceedings where data must be scientifically defensible. researchgate.net Isotope dilution methods provide the high degree of certainty required in forensic casework to identify and quantify target analytes unambiguously.

Ensuring the safety and quality of food products involves monitoring for a wide range of contaminants, including pesticides, veterinary drugs, and industrial chemicals, some of which may be phenolic in nature. oup.comnih.gov Food matrices are notoriously complex, containing fats, proteins, and carbohydrates that can cause significant matrix effects during analysis. oup.com The application of this compound as an internal standard is suitable for methods targeting phenolic residues or contaminants in food. The standard compensates for matrix-induced signal suppression or enhancement and corrects for variations in sample preparation, which is crucial for accurately determining whether a contaminant's concentration exceeds regulatory limits. umsl.edu This approach enhances the reliability of analytical methods used for routine monitoring and quality control in the food industry. nih.gov

Mechanistic Investigations Through Deuterium Kinetic Isotope Effects Kies

Theoretical Underpinnings of Deuterium (B1214612) Isotope Effects in Reaction Rate and Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. libretexts.orgwikipedia.org The deuterium KIE (kH/kD) is the ratio of the rate constant for the reaction of the protium-containing substrate (kH) to the rate constant for the deuterium-containing substrate (kD). This effect originates primarily from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edu

A C-D bond is stronger and has a lower ZPE than a corresponding C-H bond due to the greater mass of deuterium. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. This phenomenon gives rise to a "primary" KIE, which is typically "normal" (kH/kD > 1), with values often ranging from 2 to 8. libretexts.orglibretexts.org

Conversely, "secondary" KIEs occur when the isotopically substituted bond is not broken in the rate-limiting step. wikipedia.org These effects are generally smaller. A normal secondary KIE (kH/kD > 1) is often observed when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state, while an "inverse" KIE (kH/kD < 1) can occur when the hybridization changes from sp2 to sp3. wikipedia.org These subtle effects provide powerful insights into the structure of the transition state.

Determination of Rate-Limiting Steps and Transition State Characterization via KIEs

The magnitude of the primary deuterium KIE is a powerful diagnostic tool for identifying the rate-limiting step of a reaction. A large, normal KIE (e.g., kH/kD ≈ 7) strongly implies that the C-H bond is being cleaved in the slowest step of the reaction. libretexts.org For a compound like 3,5-Dimethylphenol-2,4,6-d3,od, observing such an effect upon reaction at the C2, C4, or C6 positions would indicate that the cleavage of the C-D bond at that position is rate-determining. Similarly, a primary KIE associated with the hydroxyl deuteron (B1233211) would implicate O-H bond breaking in the rate-limiting step.

Secondary KIEs are crucial for characterizing the transition state. For instance, in an electrophilic aromatic substitution reaction, if an electrophile attacks one of the deuterated carbons (e.g., C4) of this compound, the hybridization of that carbon changes from sp2 to sp3 in the intermediate. This change would be expected to produce a small inverse secondary KIE (kH/kD < 1). The observation of such an effect provides strong evidence for the formation of a tetrahedral intermediate at that position during the reaction. nih.gov

Elucidation of Aromatic Hydroxylation Mechanisms in Enzyme-Catalyzed Reactions (e.g., Toluene (B28343) Monooxygenase Systems)

Enzymatic hydroxylation of aromatic rings is a critical biological process. Deuterated substrates are essential for elucidating the mechanisms of monooxygenase enzymes. Studies on toluene 4-monooxygenase (T4moH), a diiron enzyme, have utilized specifically deuterated toluene and p-xylene (B151628) to probe its hydroxylation mechanism. nih.govnih.gov These studies provide a direct analogue for how this compound could be used.

In one study, the hydroxylation of ring-deuterated p-xylene by T4moH resulted in a significant inverse intramolecular isotope effect (kH/kD = 0.735). nih.gov This value, being less than 1, points to a change in hybridization from sp2 to sp3 at the carbon undergoing hydroxylation in the rate-limiting step. nih.gov This finding is consistent with a mechanism involving the formation of a transient epoxide intermediate, which is then opened, rather than a direct insertion of an oxygen atom into the C-H bond. nih.govresearchgate.net

Furthermore, experiments with 4-²H₁-toluene and 3,5-²H₂-toluene showed inverse isotope effects for hydroxylation at a deuterated position and normal secondary isotope effects for hydroxylation at a position adjacent to deuterium. nih.govnih.gov This combination of results strongly supports a mechanism involving an arene oxide intermediate. The use of this compound in similar enzymatic systems could confirm if a similar epoxide pathway is operative or if a different mechanism, such as direct electrophilic attack by the active oxygen species, is occurring.

| Substrate | Hydroxylation Position | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| p-Xylene-d₄ | Aromatic Ring | 0.735 | Inverse KIE; indicates sp² to sp³ hybridization change, supporting an epoxide intermediate. |

| 4-²H₁-Toluene | para (C4) | 0.810 | Inverse KIE; supports sp³ intermediate at the site of deuteration. |

| 4-²H₁-Toluene | meta (C3) | 1.07 | Normal secondary KIE; reflects influence of adjacent deuterium on hydroxylation. |

| 3,5-²H₂-Toluene | meta (C3/C5) | 0.950 | Inverse KIE; supports sp³ intermediate at the site of deuteration. |

Data adapted from a study on Toluene 4-Monooxygenase, illustrating the types of results obtainable with deuterated aromatic substrates. nih.gov

Distinguishing between Concerted and Stepwise Reaction Pathways

Kinetic isotope effects are a subtle yet powerful tool for differentiating between concerted reactions (where all bond-making and bond-breaking occurs in a single step) and stepwise reactions (which involve one or more intermediates). nih.gov This is particularly relevant in nucleophilic aromatic substitution (SNAr). The traditional SNAr mechanism is a two-step addition-elimination process via a stable Meisenheimer complex. However, recent studies using KIEs have provided evidence that many SNAr reactions are, in fact, concerted. stackexchange.comnih.gov

While these studies often rely on heavy-atom KIEs (e.g., ¹³C or ¹⁸O), the principles can be extended to deuterium KIEs. stackexchange.com In a stepwise SNAr reaction, if the first step (nucleophilic attack) is rate-determining, a secondary deuterium KIE would be expected as the hybridization of the attacked carbon changes from sp2 to sp3. If the second step (loss of the leaving group) is rate-limiting, the KIE on the first step would be an equilibrium isotope effect. In a concerted mechanism, bond formation and bond cleavage occur simultaneously in a single transition state. The observed KIE in this case would reflect the combined vibrational changes of both processes. By comparing the experimentally observed KIE for a reaction of a substrate like this compound with theoretical values calculated for concerted versus stepwise transition states, the operative pathway can be determined. nih.govacs.org For example, a small KIE might suggest a stepwise mechanism where bond alteration is asynchronous, whereas a large KIE can be indicative of a concerted process where multiple bonds are significantly altered in the transition state. nih.gov

Examination of Solvent Isotope Effects in Reaction Kinetics

When a reaction is performed in a deuterated solvent like D₂O instead of H₂O, any observed change in rate is known as a solvent isotope effect (SIE). libretexts.org Such effects are invaluable for understanding mechanisms where proton transfer is involved. nih.govchem-station.com The deuterated hydroxyl group (-OD) in this compound allows for studies that can distinguish between substrate and solvent isotope effects.

Spectroscopic Characterization and Structural Analysis of 3,5 Dimethylphenol 2,4,6 D3,od

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like 3,5-Dimethylphenol-2,4,6-d3,OD, specific NMR techniques are employed to verify the position and extent of deuteration.

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Labeling Confirmation and Purity

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. It serves as a definitive method to confirm the successful incorporation of deuterium at specific positions. Since the natural abundance of deuterium is very low (approx. 0.015%), signals in a ²H NMR spectrum are indicative of isotopic enrichment. magritek.com

In the case of this compound, the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterium atoms on the aromatic ring and the hydroxyl group. The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the assignment of signals based on the known chemical shifts of the corresponding protons in the unlabeled molecule. magritek.com The presence of signals at chemical shifts corresponding to the 2, 4, 6, and -OH positions confirms the site-specific labeling. Furthermore, the relative integration of these signals can provide an assessment of the isotopic purity at each site. A new method that combines ¹H and ²H NMR has been shown to be even more accurate for determining isotopic abundance than classic ¹H NMR or mass spectrometry methods. nih.gov

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-D (Positions 2, 6) | ~6.6 | Singlet (broad) |

| Ar-D (Position 4) | ~6.5 | Singlet (broad) |

| O-D | Variable (~4-7) | Singlet (broad) |

Proton NMR (¹H NMR) Chemical Shift Perturbations and Relaxation Phenomena induced by Deuteration

Proton (¹H) NMR spectroscopy provides complementary evidence for deuteration. The most direct consequence of substituting a proton with a deuterium is the disappearance of the corresponding signal in the ¹H NMR spectrum. libretexts.org For this compound, the signals for the aromatic protons at positions 2, 4, and 6, as well as the hydroxyl proton, would be absent. This provides strong confirmation of the isotopic labeling.

The remaining signals in the ¹H NMR spectrum, those of the two methyl groups, would be simplified. In the unlabeled compound, these protons might show long-range coupling to the aromatic protons. Upon deuteration of the ring, this coupling is removed, resulting in sharper singlet signals for the methyl groups. The substitution of hydrogen with deuterium can also induce small changes in the chemical shifts of nearby protons, known as deuterium isotope effects on proton chemical shifts. illinois.edu Additionally, the replacement of neighboring protons with deuterium, which has a different spin and magnetic moment, can alter the relaxation times (T1 and T2) of the remaining protons. rsc.orgnih.gov

| Position | 3,5-Dimethylphenol Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (Positions 3, 5) | ~2.26 | ~2.26 (sharper signal) |

| Ar-H (Positions 2, 6) | ~6.60 | Absent |

| Ar-H (Position 4) | ~6.52 | Absent |

| OH | Variable (~4.7) | Absent |

Carbon-13 NMR (¹³C NMR) Studies and Deuterium-Induced Isotopic Shifts

Carbon-13 (¹³C) NMR spectroscopy is highly sensitive to the effects of isotopic substitution. The replacement of a directly attached proton with a deuterium causes two main effects on the ¹³C signal:

Splitting: Due to coupling with the deuterium nucleus (spin I=1), the carbon signal splits into a multiplet (typically a 1:1:1 triplet).

Isotopic Shift: The chemical shift of the carbon atom is altered, an effect known as the deuterium-induced isotope shift (nΔC(D)), where 'n' is the number of bonds separating the carbon and deuterium. huji.ac.il

For carbons directly bonded to deuterium (a one-bond isotope effect, ¹ΔC(D)), there is typically an upfield shift (to lower ppm). huji.ac.il Carbons two bonds away (²ΔC(D)), such as the carbons adjacent to the deuterated positions, also experience a smaller upfield shift. iaea.orgnih.gov These isotopic shifts are valuable for confirming the location of deuterium labeling. In this compound, the signals for C2, C4, and C6 would show this characteristic splitting and upfield shift. The signals for C1, C3, and C5 would also exhibit smaller two-bond isotope shifts.

| Position | 3,5-Dimethylphenol Chemical Shift (δ, ppm) nih.gov | Predicted Effect in Deuterated Analog | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 | 155.15 | ²ΔC(D) upfield shift | ~154.9 |

| C2, C6 | 113.33 | ¹ΔC(D) upfield shift, C-D coupling | ~112.5 |

| C3, C5 | 139.58 | ²ΔC(D) upfield shift | ~139.4 |

| C4 | 122.74 | ¹ΔC(D) upfield shift, C-D coupling | ~122.0 |

| CH₃ | 21.16 | ³ΔC(D) negligible shift | ~21.16 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment of Deuterated Analogs

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In this compound, a COSY spectrum would be very simple, showing no correlations due to the absence of vicinal protons on the aromatic ring. This lack of correlation is itself a confirmation of the deuteration pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). pressbooks.pubcolumbia.edu For the deuterated phenol (B47542), the HSQC spectrum would display a single cross-peak correlating the methyl protons with the methyl carbons. The absence of cross-peaks for C2, C4, and C6 would confirm that these positions bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is particularly powerful for establishing connectivity in deuterated molecules. In this compound, the HMBC spectrum would be expected to show correlations from the methyl protons to the adjacent quaternary carbons (C2, C3, C4, C5). These correlations confirm the carbon skeleton and the placement of the methyl groups relative to the deuterated positions.

| Experiment | Correlating Nuclei | Expected Cross-Peaks |

|---|---|---|

| HSQC | ¹H → ¹³C (¹J) | CH₃ protons (~2.26 ppm) → CH₃ carbons (~21.2 ppm) |

| HMBC | ¹H → ¹³C (²/³J) | CH₃ protons → C2, C6 (³J) |

| CH₃ protons → C3, C5 (²J) | ||

| CH₃ protons → C4 (³J) |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a fundamental technique for determining the molecular weight of a compound and, by extension, confirming its isotopic composition.

Isotope Mass Shift Analysis for Definitive Identification and Quantification

The primary effect of deuteration in mass spectrometry is a predictable increase in the molecular weight of the compound. Each hydrogen atom (mass ≈ 1.0078 Da) replaced by a deuterium atom (mass ≈ 2.0141 Da) increases the mass of the molecule by approximately 1.0063 Da. spectroscopyonline.com

For this compound, four hydrogen atoms have been replaced by four deuterium atoms. The molecular weight of unlabeled 3,5-dimethylphenol (C₈H₁₀O) is approximately 122.16 g/mol . nih.gov The deuterated analog will have a molecular weight that is approximately 4 Da higher. High-resolution mass spectrometry can precisely measure this mass difference, providing definitive confirmation of the incorporation of four deuterium atoms.

The fragmentation pattern observed in the mass spectrum can also provide evidence for the location of the deuterium labels. Fragments that retain the deuterated positions will exhibit the corresponding mass shift, while fragments that have lost these positions will have m/z values similar to those of the unlabeled compound. This analysis helps to confirm that the deuterium atoms are on the aromatic ring and hydroxyl group. Furthermore, mass spectrometry is a primary tool for quantifying the abundance of the deuterated compound, often using it as an internal standard for the quantification of its unlabeled counterpart. researchgate.net

| Ion | 3,5-Dimethylphenol (C₈H₁₀O) Expected m/z | This compound (C₈H₆D₄O) Expected m/z | Mass Shift (Δm/z) |

|---|---|---|---|

| [M]⁺ (Molecular Ion) | 122 | 126 | +4 |

| [M-CH₃]⁺ | 107 | 111 | +4 |

| [M-CO]⁺ | 94 | 98 | +4 |

Fragmentation Pathway Elucidation and Mechanistic Deductions from Deuterated Species

Mass spectrometry is a crucial technique for determining the structure of molecules by analyzing the mass-to-charge ratio of ions generated from the parent molecule. The fragmentation patterns observed are characteristic of the molecule's structure. The use of isotopically labeled compounds, such as this compound, is a well-established method for investigating these fragmentation pathways. dphen1.comcore.ac.uk By comparing the mass spectra of the deuterated and non-deuterated (light) compounds, the origin of specific fragment ions can be determined, and fragmentation mechanisms can be deduced.

In the electron ionization (EI) mass spectrum of standard 3,5-Dimethylphenol (C8H10O), the molecular ion peak [M]+• is observed at an m/z of 122.16. nist.gov For this compound (C8H6D4O), the molecular ion peak is shifted to a higher m/z of approximately 126, reflecting the mass of the four deuterium atoms.

Common fragmentation pathways for phenols involve the loss of a methyl radical (•CH3) or the loss of a formyl radical (•CHO) following rearrangement. Deuterium labeling helps to clarify these pathways:

Loss of a Methyl Radical (•CH3): The loss of one of the two methyl groups from the molecular ion results in a fragment ion. In the non-deuterated compound, this would be [M - 15]+, appearing at m/z 107. For the deuterated analogue, this fragmentation would also involve the loss of a non-deuterated methyl group, resulting in a fragment at [M - 15]+, or m/z 111. The observation of this peak confirms that the lost fragment is indeed a methyl group and does not involve any of the deuterated ring or hydroxyl positions.

Loss of a Formyl Radical (•CHO): This is a common rearrangement for phenols, leading to the formation of a stable cyclopentadienyl cation. This involves the loss of a fragment with a mass of 29 u. In the deuterated species, if the rearrangement involves the hydroxyl group and adjacent ring positions, the lost radical could be •CDO, with a mass of 30 u. Tracking the mass of this neutral loss provides direct evidence for the atoms involved in the rearrangement mechanism.

The table below outlines the expected key ions in the mass spectra of both 3,5-Dimethylphenol and its deuterated analogue, illustrating how deuterium labeling aids in the interpretation of the fragmentation pattern.

| Ion/Fragment Description | 3,5-Dimethylphenol (C8H10O) Formula | 3,5-Dimethylphenol (C8H10O) m/z | This compound (C8H6D4O) Formula | This compound (C8H6D4O) m/z |

| Molecular Ion | [C8H10O]+• | 122 | [C8H6D4O]+• | 126 |

| Loss of Methyl Radical | [C7H7O]+ | 107 | [C7H3D4O]+ | 111 |

| Loss of Formyl Radical | [C7H9]+ | 93 | [C7H5D3]+ (assuming loss of •CDO) | 98 |

This is an interactive data table. Users can sort and filter the data as needed.

High-Resolution Mass Spectrometry for Precise Isotopic Composition and Purity Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion to several decimal places. youtube.com This precision is essential for unambiguously determining the elemental composition of a molecule and its fragments. dphen1.com For isotopically labeled compounds like this compound, HRMS serves two critical functions: confirming the exact isotopic composition and assessing the isotopic purity of the sample. acs.orgnih.govchemrxiv.org

The precise theoretical mass of a molecule is calculated by summing the exact masses of its most abundant isotopes. By comparing the experimentally measured mass from an HRMS instrument to the calculated theoretical mass, the molecular formula can be confirmed.

Non-deuterated 3,5-Dimethylphenol (C8H10O): The calculated exact mass is 122.0732 u.

Deuterated this compound (C8H6D4O): The calculated exact mass is 126.0983 u.

An HRMS instrument can easily distinguish between these masses, confirming the successful incorporation of four deuterium atoms. Furthermore, HRMS can determine the isotopic purity by detecting the presence of any residual non-deuterated material or partially deuterated species. For example, a sample of this compound might contain a small amount of 3,5-Dimethylphenol-2,4,6-d3 (with a hydroxyl proton instead of a deuteron), which would have a distinct and resolvable exact mass of 125.0920 u. The relative intensities of these peaks allow for the quantification of isotopic enrichment.

The following table presents the calculated exact masses for 3,5-Dimethylphenol and its possible deuterated forms.

| Compound | Molecular Formula | Calculated Exact Mass (u) |

| 3,5-Dimethylphenol | C8H10O | 122.0732 |

| 3,5-Dimethylphenol-d1 | C8H9DO | 123.0795 |

| 3,5-Dimethylphenol-d2 | C8H8D2O | 124.0857 |

| 3,5-Dimethylphenol-d3 | C8H7D3O | 125.0920 |

| 3,5-Dimethylphenol-d4 | C8H6D4O | 126.0983 |

This interactive table allows for comparison of the precise masses of different isotopic variants.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Probing Molecular Vibrations and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for investigating the structure and bonding within a molecule. researchgate.netfrontiersin.org These methods probe the characteristic vibrational frequencies of chemical bonds. The substitution of hydrogen with deuterium leads to predictable shifts in these vibrational frequencies, providing a clear signature of isotopic labeling. researchgate.netnih.gov

Key vibrational modes for 3,5-Dimethylphenol include:

O-H Stretch: This appears as a strong, broad band in the FTIR spectrum, typically in the range of 3200-3600 cm-1. The exact position and shape are highly sensitive to hydrogen bonding.

Aromatic C-H Stretch: These vibrations occur above 3000 cm-1.

Aliphatic C-H Stretch: Vibrations from the methyl groups are found just below 3000 cm-1.

Aromatic C=C Bending: These modes appear in the 1400-1600 cm-1 region.

Upon deuteration to form this compound, significant changes are observed in the spectra:

O-D Stretch: The O-H stretching vibration is replaced by an O-D stretch. Due to the increased mass of deuterium, this vibration occurs at a significantly lower frequency, typically around 2400-2700 cm-1.

Aromatic C-D Stretch: The C-H stretches on the deuterated positions of the aromatic ring are replaced by C-D stretches, which appear at lower frequencies (around 2200-2300 cm-1).

Vibrational spectroscopy is also exceptionally sensitive to intermolecular interactions, particularly hydrogen bonding. nih.govrsc.orgmodgraph.co.uknajah.edu In a condensed phase, molecules of 3,5-Dimethylphenol can form hydrogen bonds with each other. This interaction weakens the O-H bond, causing the O-H stretching band in the FTIR spectrum to broaden and shift to a lower frequency (a red shift). The same effect is observed for the O-D band in the deuterated species. By analyzing the position and shape of the O-H/O-D band at different concentrations, the extent and nature of hydrogen bonding can be studied.

The table below summarizes the characteristic vibrational frequencies for 3,5-Dimethylphenol and its deuterated analogue.

| Vibrational Mode | Approximate Frequency (cm-1) in 3,5-Dimethylphenol | Approximate Frequency (cm-1) in this compound |

| O-H Stretch (non-H-bonded) | ~3600 | N/A |

| O-H Stretch (H-bonded) | 3200-3500 | N/A |

| O-D Stretch (H-bonded) | N/A | 2400-2600 |

| Aromatic C-H Stretch | 3000-3100 | N/A (at positions 2,4,6) |

| Aromatic C-D Stretch | N/A | 2200-2300 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Bending | 1400-1600 | 1400-1600 (may show slight shifts) |

This interactive table highlights the expected shifts in vibrational frequencies upon deuteration.

Computational Chemistry and Theoretical Modeling of Deuterated Phenols

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for modeling molecular geometries and properties. In DFT, the energy of the system is expressed as a functional of the electron density, providing a balance between accuracy and computational cost.

For 3,5-Dimethylphenol-2,4,6-d3,od, DFT calculations are employed to determine its minimum energy conformation, or ground state geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule. The replacement of hydrogen with deuterium (B1214612) at the 2, 4, 6, and hydroxyl positions induces subtle but significant changes. Due to the greater mass of deuterium, the zero-point vibrational energy (ZPVE) of C-D bonds is lower than that of C-H bonds. This leads to a slight shortening of the C-D bonds compared to the corresponding C-H bonds in the non-deuterated isotopologue.

Table 1: Representative Calculated Geometric Parameters for Phenolic C-H/C-D Bonds

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-H (aromatic) | 1.085 |

| Bond Length | C-D (aromatic) | 1.082 |

| Bond Length | O-H | 0.963 |

| Bond Length | O-D | 0.960 |

Note: Values are illustrative and depend on the specific functional and basis set used in the DFT calculation.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can accurately forecast NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of NMR spectra is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework nih.gov. This method calculates the magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing these calculated shielding values to a standard, such as tetramethylsilane (TMS). For this compound, the ¹H NMR spectrum would be simplified compared to its non-deuterated counterpart. The signals for the aromatic protons at positions 2, 4, and 6, as well as the hydroxyl proton, would be absent. The spectrum would primarily show signals for the two methyl groups. The ¹³C NMR spectrum would also be affected; carbons directly bonded to deuterium (C2, C4, C6) would exhibit coupling to deuterium (a spin-1 nucleus), leading to characteristic splitting patterns and a slight upfield shift known as a deuterium isotope effect.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration. In this compound, the most significant changes compared to the unlabeled compound are observed in the stretching and bending frequencies involving deuterium. The O-D stretching vibration, for instance, appears at a much lower frequency (around 2700 cm⁻¹) compared to the O-H stretch (around 3600 cm⁻¹) due to the heavier mass of deuterium. Similarly, the aromatic C-D stretching frequencies are lower than the corresponding C-H frequencies.

Table 2: Predicted Vibrational Frequencies for Key Stretching Modes

| Vibrational Mode | Unlabeled 3,5-Dimethylphenol (B42653) (cm⁻¹) | This compound (cm⁻¹) | Approximate Frequency Ratio (νH/νD) |

| Aromatic C-H/C-D Stretch | ~3100 | ~2300 | ~1.35 |

| Phenolic O-H/O-D Stretch | ~3600 | ~2700 | ~1.33 |

Note: These are approximate values derived from computational models. The exact frequencies can vary with the choice of DFT functional and basis set.

Computational Modeling of Kinetic and Equilibrium Isotope Effects

Isotope effects are differences in the rate (Kinetic Isotope Effect, KIE) or equilibrium position (Equilibrium Isotope Effect, EIE) of a reaction when an atom is replaced by one of its isotopes. Computational modeling is a powerful tool to predict and understand the origins of these effects.

The KIE (kH/kD) for reactions involving the cleavage of a bond to the phenolic hydrogen/deuterium can be computationally modeled. For instance, in a hydrogen abstraction reaction by a radical, the cleavage of the O-D bond in this compound will be significantly slower than the cleavage of the O-H bond in the corresponding non-deuterated phenol (B47542). This is a primary KIE and arises from the difference in zero-point energies of the O-H and O-D bonds. Theoretical calculations of the transition state for the reaction allow for the prediction of the KIE value. For many phenol oxidation reactions, significant deuterium isotope effects, with kH/kD values ranging from 1.3 to over 3.7, have been observed and can be modeled computationally nih.govnih.gov.

EIEs can also be calculated by computing the vibrational frequencies of reactants and products. For example, the acidity of the phenolic proton is affected by deuteration. The O-D bond is stronger and has a lower zero-point energy, which can lead to a slightly different acid dissociation constant (pKa) compared to the O-H analogue, an effect that can be quantified through thermodynamic cycles in computational models.

Quantum Chemical Investigations of Intermolecular Interactions, including Deuterium-Bonded Systems

Quantum chemical calculations are essential for studying non-covalent interactions, such as hydrogen and deuterium bonding. The hydroxyl group of this compound can act as a deuterium bond donor, while the oxygen atom can act as an acceptor.

Computational studies can model the interaction of the deuterated phenol with solvent molecules (like water) or other molecules to determine the geometry and strength of the deuterium bonds scirp.org. The interaction energy is calculated by comparing the energy of the complex with the sum of the energies of the isolated monomers. A deuterium bond (D-bond) is generally slightly stronger than a corresponding hydrogen bond (H-bond), a phenomenon that can be investigated using high-level quantum chemical methods. This subtle difference arises from the lower ZPE and smaller vibrational amplitude of the D-bond, leading to a shorter and stronger bond. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of these intermolecular bonds uit.no.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations provide detailed information on static systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

For this compound, MD simulations can be used to explore its conformational dynamics, particularly the rotation of the methyl groups and the deuteroxyl (-OD) group. More importantly, MD simulations are used to model solvation. By placing the deuterated phenol molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can study the structure of the solvation shell and the dynamics of solvent exchange youtube.com. These simulations provide insights into how the molecule interacts with its environment, including the formation and lifetime of deuterium bonds to solvent molecules. The results from MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation uit.no. Such simulations are particularly useful for understanding how deuteration affects the molecule's behavior in a condensed phase, which is often more relevant to experimental conditions nih.govnih.gov.

Environmental Tracing and Degradation Pathway Studies Using Deuterated Phenols

Application of Deuterated Phenols as Stable Isotope Tracers in Environmental Systems

Stable isotope tracers are compounds in which one or more atoms have been replaced by a heavier, non-radioactive isotope. In the case of deuterated phenols, hydrogen atoms are replaced by deuterium (B1214612) (²H or D). This isotopic substitution results in a molecule that is chemically similar to its non-deuterated counterpart but has a higher mass. This mass difference allows for its distinction and quantification in environmental samples using sensitive analytical techniques like mass spectrometry.

The primary application of deuterated phenols, such as 3,5-Dimethylphenol-2,4,6-d3,od, in environmental systems is as a tracer to track the transport and distribution of phenolic contaminants. By introducing a known amount of the deuterated compound into a contaminated system, researchers can follow its movement through soil, water, and air. This provides crucial information on:

Contaminant plume delineation: Mapping the extent and movement of groundwater contamination.

Source tracking: Identifying the origin of phenolic pollution by observing the dispersion of the tracer from a potential source.

Transport dynamics: Understanding how contaminants interact with different environmental compartments, such as adsorption to soil particles or volatilization into the atmosphere.

The use of stable isotopes is considered an environmentally friendly approach as they are non-radioactive and can be used in low concentrations without significant ecological impact.

Investigation of Abiotic and Biotic Degradation Kinetics and Mechanisms of Phenolic Contaminants

Deuterated phenols are instrumental in elucidating the kinetics and mechanisms of both abiotic and biotic degradation processes that affect phenolic contaminants in the environment.

Abiotic Degradation: This refers to the breakdown of compounds through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water). By comparing the degradation rates of a deuterated phenol (B47542) with its non-deuterated analogue under controlled laboratory conditions, researchers can determine the kinetic isotope effect (KIE). A significant KIE can provide insights into the rate-determining step of the reaction mechanism.

Biotic Degradation: The microbial breakdown of organic pollutants is a key process in natural attenuation. Deuterated phenols can be used in microcosm studies with environmental samples (e.g., soil, sediment, activated sludge) to study biodegradation. Techniques like Stable Isotope Probing (SIP) allow for the identification of microorganisms that actively metabolize the labeled compound. In SIP, the heavier isotope from the deuterated phenol is incorporated into the biomass (e.g., DNA, RNA, proteins) of the degrading organisms. By extracting and analyzing these biomarkers, scientists can identify the specific microbial populations responsible for the degradation of that class of compounds.

Studies on the biodegradation of 3,5-dimethylphenol (B42653) have identified various bacterial strains capable of its degradation through different ring-cleavage pathways. For instance, Pseudomonas species have been shown to degrade dimethylphenols. The use of this compound in such studies could help to confirm and further detail these degradation pathways in complex environmental matrices.

Table 1: Potential Applications of this compound in Degradation Studies

| Degradation Process | Application of Deuterated Tracer | Information Gained |

| Abiotic | Comparative degradation rate studies with non-deuterated 3,5-dimethylphenol. | Kinetic Isotope Effect (KIE), insights into reaction mechanisms (e.g., photolysis, hydrolysis). |

| Biotic | Microcosm experiments with environmental samples (soil, water). | Biodegradation rates, identification of degrading microorganisms (via Stable Isotope Probing), elucidation of metabolic pathways. |

Characterization of Transformation Products and Metabolites in Environmental Matrices

A significant challenge in environmental chemistry is the identification of transformation products and metabolites of pollutants, which can sometimes be more toxic or mobile than the parent compound. Deuterated phenols serve as powerful tools in these investigations.

When this compound is used in degradation experiments, its transformation products will retain some or all of the deuterium atoms. This isotopic signature makes them easier to identify against a complex background of naturally occurring organic matter in environmental samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The distinct mass-to-charge ratio of the deuterated metabolites allows for their selective detection and structural elucidation.

For example, the microbial degradation of dimethylphenols can proceed through hydroxylation of the aromatic ring followed by ring cleavage. The use of a deuterated tracer would enable the confident identification of these hydroxylated intermediates and subsequent ring-fission products.

Development and Validation of Environmental Fate Models Utilizing Isotopic Tracers

Environmental fate models are computational tools used to predict the transport, distribution, and persistence of chemicals in the environment. The accuracy of these models is highly dependent on the quality of the input data for processes like degradation rates and partitioning behavior.

Data obtained from studies using deuterated phenols can be used to develop and validate more accurate environmental fate models. For instance:

Degradation Rate Constants: Kinetic data from abiotic and biotic degradation studies using deuterated tracers provide more reliable degradation rate constants for specific environmental compartments.

Model Calibration and Validation: Deuterated phenols can be used in field-scale tracer tests. The observed distribution of the tracer over time can be compared with the model's predictions, allowing for the calibration and validation of the model's transport parameters.

Understanding Dominant Processes: By incorporating isotopic data, models can better represent the relative importance of different fate processes (e.g., biodegradation vs. photolysis) under various environmental conditions.

The integration of stable isotope data into environmental fate models enhances their predictive power, leading to more robust risk assessments and more effective remediation strategies for sites contaminated with phenolic compounds.

Conclusion and Future Research Directions in Deuterated Phenol Chemistry

Synthesis and Isotopic Labeling Advancements

The synthesis of deuterated phenols, including 3,5-Dimethylphenol-2,4,6-d3,od, has evolved significantly, moving from classical methods to more sophisticated and efficient techniques. A primary method for introducing deuterium (B1214612) into aromatic rings is through hydrogen-deuterium (H-D) exchange reactions. These can be catalyzed by acids, such as deuterated sulfuric acid or trifluoroacetic acid, or by heterogeneous catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C). For phenols specifically, acid-catalyzed exchange is common, often utilizing deuterium oxide (D₂O) as the deuterium source. The ortho and para positions to the hydroxyl group are typically the most reactive due to electronic activation.

Recent advancements have focused on improving the efficiency, selectivity, and sustainability of these labeling processes. The development of novel catalyst systems, including iridium-based complexes, has shown promise for directing deuterium incorporation with high regioselectivity. Furthermore, modern synthetic methodologies are being increasingly applied to the production of deuterated compounds.

Key advancements in synthesis include:

Microwave-Assisted Synthesis: The use of microwave reactors can significantly accelerate H-D exchange reactions, reducing reaction times from hours to minutes and often improving yields. This is due to efficient and rapid heating of the reaction mixture.

Flow Chemistry: Continuous flow synthesis offers a scalable and safer alternative to traditional batch processing for deuteration reactions. This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. Flow systems can also more safely handle hazardous reagents or reactive intermediates.

Microreactors: These miniaturized systems offer enhanced heat and mass transfer, enabling rapid and efficient isotopic labeling with minimal reagent consumption. This is particularly advantageous when working with expensive deuterated reagents.

These advancements are paving the way for more accessible and cost-effective production of a wide range of deuterated aromatic compounds.

Emerging Frontiers in Analytical and Mechanistic Applications

Deuterated aromatic compounds, such as this compound, are invaluable tools in analytical chemistry and for the elucidation of reaction mechanisms.

One of the most significant analytical applications is their use as internal standards in quantitative analysis, particularly in mass spectrometry (MS) coupled with chromatography techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS). An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. Deuterated analogs of the analyte are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the non-labeled compound, yet they are distinguishable by their mass-to-charge ratio. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

In the realm of mechanistic studies , the primary tool enabled by deuteration is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. By measuring and comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain critical insights into reaction mechanisms, including identifying rate-limiting steps and characterizing transition state structures.

| Application | Technique | Principle |

| Quantitative Analysis | GC-MS, LC-MS | Use as an internal standard to correct for matrix effects and variations in sample processing and instrument response. |

| Mechanistic Studies | Kinetic analysis | Measurement of the Kinetic Isotope Effect (KIE) to probe bond-breaking events in the rate-determining step of a reaction. |

| Structural Elucidation | NMR Spectroscopy | Selective deuteration can simplify complex proton NMR spectra, aiding in the assignment of signals. |

Interdisciplinary Research Opportunities in Environmental and Biochemical Sciences

The applications of deuterated phenols extend beyond the traditional chemistry laboratory, offering significant opportunities in environmental and biochemical research.

In environmental science , isotopically labeled compounds are crucial for "tracer" studies to track the fate and transport of pollutants. For instance, by introducing a known amount of a deuterated phenol (B47542) into a soil or water sample, scientists can monitor its degradation pathways, identify breakdown products, and determine its persistence in the environment. This provides valuable data for environmental risk assessment and the development of remediation strategies. The use of deuterated standards also allows for the accurate quantification of environmental contaminants in complex matrices like wastewater, sediment, and biota.

In the biochemical and life sciences , deuterated compounds are instrumental in studying metabolic pathways. By administering a deuterated compound, researchers can trace its journey through an organism, identifying its metabolites and understanding the enzymatic processes involved in its transformation. The kinetic isotope effect can also be exploited to probe the mechanisms of enzyme-catalyzed reactions, such as the hydroxylation of aromatic compounds by cytochrome P450 enzymes. Investigating the metabolism of deuterated versus non-deuterated phenols can reveal whether C-H bond cleavage is a rate-limiting step in their biological oxidation. This has significant implications for toxicology and drug metabolism studies.

Challenges and Prospects for Future Development of Deuterated Aromatic Compounds

Despite their immense utility, the widespread adoption of deuterated aromatic compounds faces several challenges. However, ongoing research and technological advancements present exciting prospects for the future.

Current Challenges:

Cost of Synthesis: The starting materials for deuteration, particularly deuterium gas (D₂) and deuterium oxide (D₂O), are significantly more expensive than their protium (B1232500) counterparts. This, coupled with often complex multi-step syntheses, contributes to the high cost of deuterated compounds.

Synthetic Complexity and Isotopic Purity: Achieving high levels of deuterium incorporation at specific molecular positions can be synthetically challenging. Incomplete deuteration or isotopic scrambling can complicate the interpretation of experimental results. Ensuring high isotopic purity often requires sophisticated purification techniques.

Scale-up of Production: Transitioning from laboratory-scale synthesis to large-scale industrial production can be difficult. Traditional batch methods often face limitations in terms of efficiency and safety, especially for reactions requiring high temperatures and pressures. tn-sanso.co.jp

Future Prospects:

Growing Demand in Pharmaceuticals: A major driving force for the future development of deuterated compounds is the pharmaceutical industry. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic oxidation in a drug molecule are replaced with deuterium. This can slow down the rate of metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. This has the potential to lead to safer and more effective medicines.

Advancements in Materials Science: Deuterated aromatic compounds are finding applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). Replacing C-H bonds with more stable C-D bonds in OLED materials can enhance their operational stability and lifespan.

Improved Synthetic Methodologies: Continued innovation in synthetic chemistry, particularly in catalysis, flow chemistry, and electrochemical methods, is expected to make the production of deuterated compounds more efficient, cost-effective, and scalable. researchgate.net This will likely broaden their accessibility for a wider range of research and industrial applications.

Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly methods for deuteration that minimize waste and the use of hazardous reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。